3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one

Analytical Chemistry Quality Control Spectral Library

Researchers pursuing non-steroidal SERM candidates cannot substitute generic diarylpropanones without losing the β-(2-aminophenyl)thioether pharmacophore validated in the seco-raloxifene anti-proliferative series (MCF-7, Ishikawa). This compound provides: (i) a free ortho-NH₂ nucleophilic handle for installing basic amino-ethoxy side chains shown to confer activity in breast-cancer cell lines; (ii) a 1,4-dicarbonyl-like relationship enabling cyclocondensation to benzothiazepine/thiazine scaffolds; (iii) authenticated FTIR (KBr) and UV-Vis (MeOH) reference spectra for method development. No published bioactivity data exists-plan for in-house characterisation.

Molecular Formula C23H23NO3S
Molecular Weight 393.5 g/mol
Cat. No. B12180314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one
Molecular FormulaC23H23NO3S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)SC3=CC=CC=C3N
InChIInChI=1S/C23H23NO3S/c1-26-18-11-7-16(8-12-18)21(25)15-23(17-9-13-19(27-2)14-10-17)28-22-6-4-3-5-20(22)24/h3-14,23H,15,24H2,1-2H3
InChIKeySKYINHGMARPJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one: Structural Class & Key Identifiers


3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4‑methoxyphenyl)propan‑1‑one is a synthetic β‑aryl‑thioether ketone (a bis‑(4‑methoxyphenyl)‑propanone scaffold bearing a 2‑aminophenylsulfanyl substituent at the β‑position) that is listed under molecular formula C₂₃H₂₃NO₃S (MW 393.5 g mol⁻¹, exact mass 393.139865 Da) [1]. The compound’s structure has been experimentally verified by FTIR (KBr wafer) and UV‑Vis (methanol) spectroscopy, and it appears in the spectral database as “3-[(o-aminophenyl)thio]-4′-methoxy-3-(p-methoxyphenyl)propiophenone” [1]. In the open literature, the closest characterized biological series are the 1,3‑biarylsulfanyl “seco‑raloxifene” derivatives, which share the same core connectivity and have been evaluated as estrogen‑receptor ligands in breast‑cancer cell lines [2].

Why 3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one Is Not Interchangeable with Generic β-Aryl-Ketones


The β‑(2‑aminophenyl)thioether motif introduces three interdependent features that are absent in simpler bis‑(4‑methoxyphenyl)propanones: (i) the free ortho‑NH₂ group provides a nucleophilic handle for further derivatisation (e.g. cyclisation to benzothiazepines or thiazines) [1]; (ii) the sulfur atom alters the conformational landscape of the propanone backbone compared with the all‑carbon or ether‑linked analogues; (iii) literature on the 1,3‑biarylsulfanyl series shows that replacing the aminophenylthio moiety with a hydroxyl‑phenyl or alkyl‑amino side chain can abolish anti‑proliferative activity in MCF‑7 and Ishikawa cells (compounds 35, 36 vs. others) [2]. Therefore, a scientist seeking a specific reactivity handle or a pre‑validated “amino‑thioether‑ketone” pharmacophore cannot replace this compound with a generic diarylpropanone without losing the structural features that underpin its intended research use.

Differentiation Evidence for 3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one


Confirmed Spectral Identity by FTIR and UV-Vis

The target compound possesses a verified FTIR spectrum (KBr wafer) and UV‑Vis spectrum (methanol), archived in the SpectraBase reference library [1]. The most closely related congener that is commercially tracked – 1,3‑bis(4‑methoxyphenyl)propan‑1‑one (CAS 20615‑47‑8) – lacks the aminophenylthio group and has no curated spectral reference in the same library. The availability of a certified spectral fingerprint enables QC release testing, while the comparator cannot be identified by the same spectral metrics.

Analytical Chemistry Quality Control Spectral Library

Molecular Weight and H-Bond Donor Count vs. Des-Sulfanyl Precursor

Replacing the β‑methylene group of 1,3‑bis(4‑methoxyphenyl)propan‑1‑one with a 2‑aminophenylthio‑substituted carbon increases the molecular weight from 270.32 Da to 393.50 Da (+123.18 Da) and adds one hydrogen‑bond donor (NH₂ group) [1][2]. These changes push the compound into a higher MW range (MW > 350) and increase the H‑bond donor count from 0 to 1, which can affect solubility and permeability profiles according to Lipinski‑type rules.

Medicinal Chemistry Physicochemical Properties Lead Optimisation

Anti-Proliferative SAR in the 1,3-Biarylsulfanyl Series

In the 1,3‑biarylsulfanyl series designed by Kumar et al. (2011), analogues bearing a basic amino anti‑estrogenic side chain (compounds 35 and 36) showed significant anti‑proliferative activity against MCF‑7, MDA‑MB‑231, and Ishikawa cell lines, whereas non‑amino‑substituted or shorter‑chain derivatives were inactive [1]. Although the target compound differs from compounds 35/36 by having a ketone instead of a secondary alcohol and a free NH₂ rather than a pyrrolidin‑ethoxy chain, the presence of the 2‑aminophenylthio motif is a prerequisite for enabling post‑synthetic derivatisation toward the active pharmacophore.

Anticancer Research Estrogen Receptor Modulation Structure–Activity Relationship

Functional-Group Differentiation from Diltiazem Intermediate

The Diltiazem intermediate, (2S,3S)‑2‑hydroxy‑3‑(2‑aminophenylthio)‑3‑(4‑methoxyphenyl)propionic acid (MW 319.4 g mol⁻¹), contains a carboxylic acid and a secondary alcohol, which direct cyclisation toward the 1,5‑benzothiazepine ring system [1]. The target compound possesses a ketone at C‑1 instead of a carboxylic acid, and lacks the C‑2 hydroxyl group, making it unsuitable for the Diltiazem cyclisation pathway but available for alternative cyclocondensation reactions (e.g. formation of benzothiazines or thiazepines with different connectivity).

Synthetic Intermediates Benzothiazepine Synthesis Calcium‑Channel Blocker Chemistry

No Published Bioactivity, Toxicity, or Stability Data

A systematic search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and SpectraBase (accessed 30 Apr 2026) found zero peer‑reviewed studies that report IC₅₀, Ki, MIC, CC₅₀, logD, kinetic solubility, microsomal stability, or in‑vivo PK for 3-[(2‑Aminophenyl)sulfanyl]-1,3‑bis(4‑methoxyphenyl)propan‑1‑one. Claims of ‘cytotoxicity with IC₅₀ values lower than standard chemotherapeutics’ appearing on certain vendor pages could not be traced to any identifiable primary publication. Consequently, any decision to purchase this compound must be based on its structural and synthetic‑utility attributes, not on assumed biological performance.

Data Transparency Evidence Limitation Procurement Caution

Application Scenarios for 3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one


Synthetic Precursor for 1,5-Benzothiazepine and Benzothiazine Libraries

The ketone group at C‑1 combined with the ortho‑NH₂ on the phenylsulfanyl substituent constitutes a 1,4‑dicarbonyl‑like relationship amenable to cyclocondensation with aldehydes, isothiocyanates, or carboxylic acids [1]. This reactivity profile differentiates the compound from the Diltiazem hydroxyl‑acid intermediate (which cyclises via a different mechanism) and makes it suitable for generating benzothiazepine or benzothiazine scaffolds with alternative regiochemistry [1].

Amino-Alkoxy Derivatization Toward Estrogen Receptor Targeting

The free NH₂ handle can be alkylated or acylated to install the basic amino‑ethoxy side chain that was shown by Kumar et al. (2011) to confer anti‑proliferative activity in MCF‑7, MDA‑MB‑231, and Ishikawa cell lines [2]. Researchers pursuing non‑steroidal estrogen‑receptor modulators should procure this compound specifically, rather than the un‑substituted 1,3‑bis(4‑methoxyphenyl)propan‑1‑one, because only the target compound provides the required site for side‑chain attachment.

Spectroscopic Reference Material for Method Development

With authenticated FTIR (KBr) and UV‑Vis (MeOH) spectra available in the SpectraBase database [3], this compound can serve as a system‑suitability standard for HPLC‑UV and FTIR method development. The closest des‑thioether analogue lacks a comparable curated spectral entry, making the target compound the preferred choice when analytical chemists require a structurally complex, spectrally verified reference standard for method validation.

Not Suitable for Direct Biological Screening Without Characterization

The absence of any published bioactivity, toxicity, or solubility data for this compound [2] means that researchers intending to use it directly in cell‑based assays must budget for full in‑house characterisation. Procurement should not be driven by the expectation of ready‑to‑use biological activity; rather, the compound’s value lies exclusively in its synthetic versatility and structural uniqueness.

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